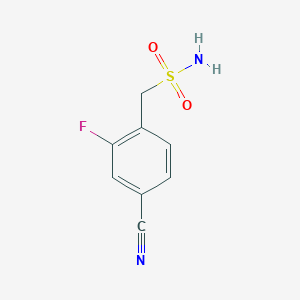
Methyl 4-ethyl-2-hydroxybenzoate
描述
Methyl 4-ethyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Methyl 4-ethyl-2-hydroxybenzoate, similar to other salicylates, primarily targets microbial cells . It is known for its antimicrobial and antifungal properties .
Mode of Action
The compound’s mode of action involves disrupting the microbial cell membrane, leading to protein denaturation within the cell . It can also inhibit the activity of the microbial cell’s respiratory enzyme system and electron transport enzyme system .
Biochemical Pathways
It is known that salicylates, in general, can interfere with the normal functioning of microbial cells, leading to their death .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth, making it an effective preservative in various industries, including food, cosmetics, and pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that exposure to light could potentially influence the compound’s action.
生化分析
Biochemical Properties
Methyl 4-ethyl-2-hydroxybenzoate plays a significant role in biochemical reactions due to its antimicrobial characteristics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with microbial cell membranes, where it disrupts the membrane integrity, leading to cell lysis. Additionally, this compound inhibits the activity of respiratory enzymes and electron transport enzymes in microbial cells, thereby preventing their growth and proliferation .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it disrupts the cell membrane, leading to cell death. In mammalian cells, it can mimic estrogen and bind to estrogen receptors, potentially influencing cell signaling pathways and gene expression. This estrogenic activity can lead to increased cell proliferation in certain tissues, such as breast tissue, and may impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of microbial cell membranes, causing increased permeability and eventual cell lysis. Additionally, it inhibits the activity of key enzymes involved in cellular respiration and electron transport, leading to a disruption in energy production and cell death. In mammalian cells, this compound can bind to estrogen receptors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic effects, including disruption of endocrine function and potential carcinogenicity. Studies have shown that high doses of this compound can lead to adverse effects on reproductive health and development in animal models .
Metabolic Pathways
This compound is metabolized in the body through hydrolysis to 4-ethyl-2-hydroxybenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that break down ester bonds. The resulting metabolites are further processed through standard metabolic pathways, including conjugation with glucuronic acid or sulfate, and are eventually excreted in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes. It can also be found in the cytoplasm, where it may interact with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
methyl 4-ethyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQUCEGPXMSOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
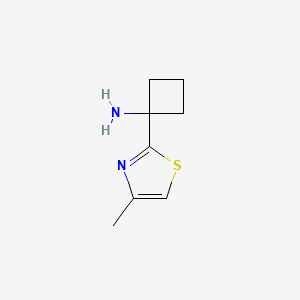

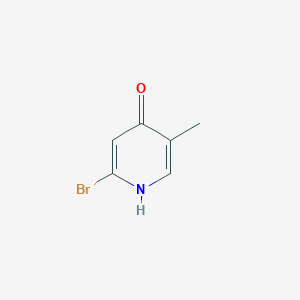
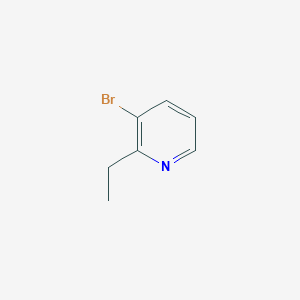




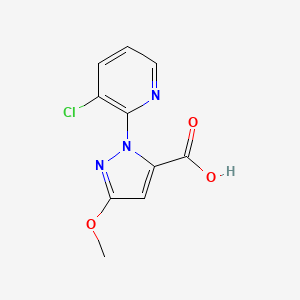
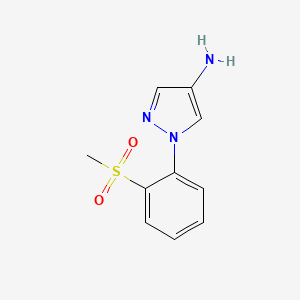
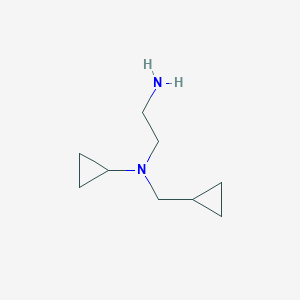
![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)

